molecular formula C19H18ClNO2 B3936225 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline

8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline

Cat. No. B3936225
M. Wt: 327.8 g/mol
InChI Key: HONVEEOZBRDRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline, also known as CPQ, is a chemical compound that has been studied for its potential use in scientific research. CPQ is a quinoline derivative that has been synthesized using various methods, and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline acts as a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which can lead to various physiological effects.
Biochemical and Physiological Effects
8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation and oxidative stress, protection against neuronal damage, and improvement of cognitive function. 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has also been shown to have potential therapeutic effects in animal models of Parkinson's disease and Huntington's disease.

Advantages and Limitations for Lab Experiments

8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has several advantages for use in lab experiments, including its ability to selectively inhibit PDE10A, its potential therapeutic effects in various disease models, and its relatively low toxicity. However, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline also has limitations, including its variable yield and purity depending on the synthesis method used, and the potential for off-target effects due to its inhibition of other phosphodiesterases.

Future Directions

There are several potential future directions for research on 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline, including further studies on its mechanism of action, optimization of its synthesis methods, and exploration of its therapeutic potential in various disease models. Additionally, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline could be used as a tool compound to study the role of PDE10A in various biological processes, and to develop new PDE10A inhibitors with improved specificity and efficacy.

Scientific Research Applications

8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has been studied for its potential use in scientific research, specifically in the areas of cancer, inflammation, and neurodegenerative diseases. In cancer research, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has been shown to reduce inflammation and oxidative stress. In neurodegenerative disease research, 8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-14-8-9-17(16(20)13-14)22-11-4-12-23-18-7-2-5-15-6-3-10-21-19(15)18/h2-3,5-10,13H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONVEEOZBRDRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(2-Chloro-4-methylphenoxy)propoxy]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.